4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC16781538
Molecular Formula: C7H5NO4S2
Molecular Weight: 231.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5NO4S2 |
|---|---|
| Molecular Weight | 231.3 g/mol |
| IUPAC Name | 4-cyano-5-methylsulfonylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10) |
| Standard InChI Key | KMZWYZPJUUGERL-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N |
Introduction
Structural and Chemical Identity
The compound belongs to the thiophene family, a five-membered aromatic ring containing one sulfur atom. Its systematic name, 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid, reflects the positions of its substituents:
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Cyano group (-CN) at position 4.
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Methylsulfonyl group (-SO₂CH₃) at position 5.
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Carboxylic acid (-COOH) at position 2.
Molecular Formula and Weight
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Molecular Formula: C₇H₅NO₄S₂.
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Molecular Weight: 231.24 g/mol (calculated from atomic masses).
Key Synthetic Precursors
The compound is typically synthesized via oxidation of its methylthio analog, methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9), followed by hydrolysis . The precursor’s properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₂S₂ | |
| Molecular Weight | 213.27 g/mol | |
| Melting Point | 117–119°C | |
| Hazard Classification | UN3439, Class 6.1 (Toxic) |
Synthesis and Reaction Pathways
Oxidation of Methylthio to Methylsulfonyl Group
The critical step in synthesizing the target compound involves oxidizing the methylthio (-SCH₃) group to methylsulfonyl (-SO₂CH₃). This is achieved using hydrogen peroxide (H₂O₂) in a glacial acetic acid medium at 0–5°C . The reaction mechanism proceeds via radical intermediates, with the sulfinyl group (-SO) forming before full oxidation to sulfonyl (-SO₂) .
Example Protocol:
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Dissolve methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (2.42 g) in a 3:1 mixture of glacial acetic acid and H₂O₂.
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Stir at 0–5°C for 12 hours.
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Isolate the oxidized product (methyl 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate) via filtration .
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester group is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:
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Reflux the methyl ester with 2M NaOH (for saponification) or HCl (for acid hydrolysis).
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Neutralize and precipitate the product.
Physicochemical Properties
Thermal Stability and Solubility
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and carboxylic acid groups.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
Pharmacological and Industrial Applications
Bioactivity of Thiophene Derivatives
Thiophene-based compounds exhibit diverse biological activities, including:
Role in Drug Development
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid serves as a key intermediate in synthesizing:
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